

ZINC110492: A Technical Guide to Its Commercial Availability and Synthesis

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Compound of Interest

Compound Name: ZINC110492

Cat. No.: B15546604

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **ZINC110492**, identified as 2-(4-chlorophenyl)-N-(4-methoxyphenyl)acetamide. The document details its commercial availability, a step-by-step synthesis protocol, and an exploration of its known biological activities, offering valuable information for researchers in drug discovery and development.

Chemical Identity

Property	Value
ZINC ID	ZINC110492
IUPAC Name	2-(4-chlorophenyl)-N-(4-methoxyphenyl)acetamide
Molecular Formula	C ₁₅ H ₁₄ ClNO ₂
Molecular Weight	275.73 g/mol [1]
SMILES	<chem>COC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl</chem>
InChIKey	FVZZLPYDVXZKHO-UHFFFAOYSA-N[1]

Commercial Availability

ZINC110492, or 2-(4-chlorophenyl)-N-(4-methoxyphenyl)acetamide, is available from various commercial suppliers. The following table summarizes the available information from a selection of vendors. Please note that pricing and availability are subject to change and should be confirmed with the respective suppliers.

Supplier	Product Number	Purity	Quantity
BLD Pharm	N-(4-Chlorophenyl)-2-(4-methoxyphenyl)acetamide	Not specified	Inquire
Chemdiv	Y206-7176	Not specified	19 mg available
EvitaChem	EVT-1377180	Not specified	Inquire
Molport	Molport-004-104-011	Not specified	Discontinued

Synthesis of 2-(4-chlorophenyl)-N-(4-methoxyphenyl)acetamide

The synthesis of 2-(4-chlorophenyl)-N-(4-methoxyphenyl)acetamide can be achieved through the acylation of p-anisidine with 2-(4-chlorophenyl)acetyl chloride. A detailed experimental protocol based on established chemical literature is provided below.

Experimental Protocol

Materials:

- p-Anisidine (4-methoxyaniline)
- 2-(4-chlorophenyl)acetic acid
- Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
- Anhydrous dichloromethane (DCM)
- Triethylamine (TEA) or Pyridine

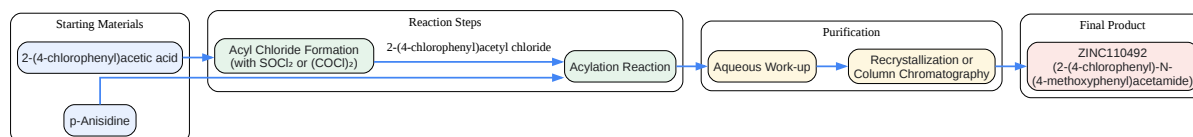
- Anhydrous diethyl ether
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- Preparation of 2-(4-chlorophenyl)acetyl chloride:
 - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(4-chlorophenyl)acetic acid in an excess of thionyl chloride.
 - Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO_2).
 - After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the crude 2-(4-chlorophenyl)acetyl chloride, which can be used in the next step without further purification.
- Acylation of p-Anisidine:
 - In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-anisidine and a base such as triethylamine or pyridine in anhydrous dichloromethane.
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add a solution of the previously prepared 2-(4-chlorophenyl)acetyl chloride in anhydrous dichloromethane to the stirred solution of p-anisidine.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.
- Work-up and Purification:
 - Quench the reaction by slowly adding water.

- Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- The crude 2-(4-chlorophenyl)-N-(4-methoxyphenyl)acetamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Synthesis Workflow



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*Synthesis workflow for **ZINC110492**.*

Biological Activity and Signaling Pathways

Antimicrobial and Antifungal Activity

Recent studies have investigated the biological activity of a related compound, 2-chloro-N-(4-methoxyphenyl)acetamide, which shares a significant structural similarity with **ZINC110492**. This related compound, referred to as p-acetamide in some literature, has demonstrated notable antimicrobial and antifungal properties.^{[2][3]}

- **Antibacterial Activity:** The compound showed activity against both Gram-positive (e.g., *Staphylococcus aureus*, *Bacillus subtilis*, *Enterococcus faecalis*, *Listeria monocytogenes*) and Gram-negative bacteria (e.g., *Escherichia coli*, *Pseudomonas aeruginosa*).^[3]

- **Antifungal Activity:** Significant antifungal effects were observed against various fungal species, with a particularly high inhibition of colony growth for *Trichoderma longibrachiatum* and *Mucor plumbeus*.^[3]

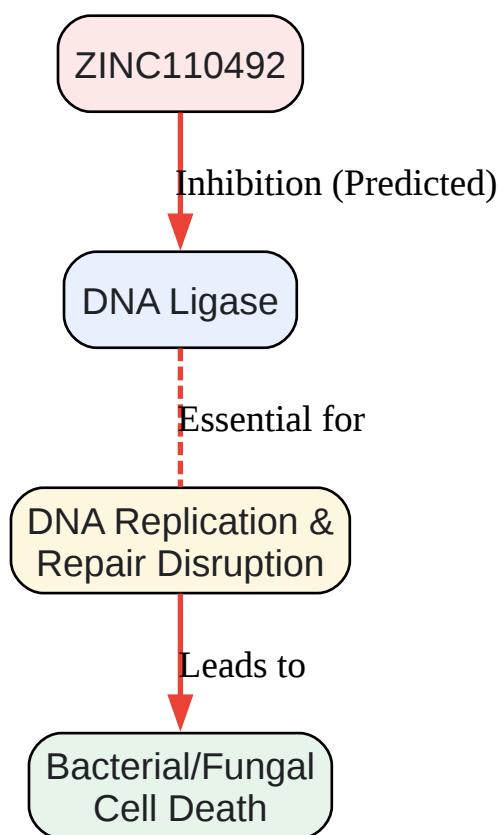
The following table summarizes the reported in vitro antimicrobial activity of 2-chloro-N-(4-methoxyphenyl)acetamide.

Microorganism	Activity
<i>Staphylococcus aureus</i>	Active
<i>Bacillus subtilis</i>	Active
<i>Enterococcus faecalis</i>	Active
<i>Listeria monocytogenes</i>	Active
<i>Escherichia coli</i>	Active
<i>Pseudomonas aeruginosa</i>	Active
<i>Candida glabrata</i>	Active
<i>Trichoderma longibrachiatum</i>	98% colony growth inhibition
<i>Mucor plumbeus</i>	83% colony growth inhibition
<i>Fusarium solani</i>	21% colony growth inhibition

Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the detailed signaling pathways modulated by **ZINC110492** (2-(4-chlorophenyl)-N-(4-methoxyphenyl)acetamide). One in silico analysis of the related compound, 2-chloro-N-(4-methoxyphenyl)acetamide, suggested that its antimicrobial effect might be due to its interaction with DNA ligase.^[3] However, this is a computational prediction and requires experimental validation. Further research is necessary to elucidate the precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects.

The following diagram illustrates the hypothetical mechanism of action based on the available in silico data.



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*Hypothetical mechanism of action of **ZINC110492**.*

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References

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- 2. researchgate.net [researchgate.net]
- 3. First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide - PMC [pmc.ncbi.nlm.nih.gov]

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